molecular formula C13H22N2 B2564954 N'-benzyl-N'-methylpentane-1,5-diamine CAS No. 34987-10-5

N'-benzyl-N'-methylpentane-1,5-diamine

Cat. No. B2564954
CAS RN: 34987-10-5
M. Wt: 206.333
InChI Key: PPIDOZCBSCCLAU-UHFFFAOYSA-N
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Description

“N’-benzyl-N’-methylpentane-1,5-diamine” is a synthetic diamine that exhibits biological activities similar to those of capsaicin1. It is also known as B-012 or capsaicin analogue1.



Synthesis Analysis

The synthesis of “N’-benzyl-N’-methylpentane-1,5-diamine” is not explicitly mentioned in the search results. However, a related compound, 2-Methylpentamethylenediamine, is obtained by the hydrogenation of 2-methylglutaronitrile2.



Molecular Structure Analysis

The molecular formula of “N’-benzyl-N’-methylpentane-1,5-diamine” is C13H22N21. The InChI string representation of its structure is InChI=1S/C13H22N2/c1-15(11-7-3-6-10-14)12-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12,14H2,1H31.



Chemical Reactions Analysis

Specific chemical reactions involving “N’-benzyl-N’-methylpentane-1,5-diamine” are not available in the search results. However, a related compound, 2-Methylpentamethylenediamine, can serve as a curing agent for epoxy resin systems2. It provides toughness, low blush, uniform finish, high gloss, and improves UV stability2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-benzyl-N’-methylpentane-1,5-diamine” are not explicitly mentioned in the search results. However, a related compound, 1,5-Diamino-2-methylpentane, has a boiling point of 193 °C (lit.), a density of 0.86 g/mL at 25 °C (lit.), and a refractive index n20/D 1.459 (lit.)3.


Scientific Research Applications

Carbon Dioxide Absorption

One significant application of related diamines in scientific research is in the field of carbon dioxide (CO2) absorption. Research by Azhgan, Farsi, and Eslamloueyan (2016) focused on the use of aqueous solutions of 1,5-diamino-2-methylpentane (DAMP) for CO2 absorption in an isothermal batch reactor. They found that DAMP shows promising absorption and desorption capacities compared to traditional amines like MEA and MDEA, indicating its potential in carbon capture technologies (Azhgan, Farsi, & Eslamloueyan, 2016).

Polymer and Nanocomposite Fabrication

Another area of application is in the synthesis of new materials. Seyedjamali and Pirisedigh (2012) synthesized a new diamine monomer used for sol–gel fabrication of polyimide (PI)/titania nanohybrid films. This research highlights the role of diamines in producing materials with high thermal stability and UV–vis absorption efficiency, important for various industrial applications (Seyedjamali & Pirisedigh, 2012).

Catalysis and Organic Transformations

In catalysis, the transformation of hydrocarbons over catalysts has been a subject of interest. For example, research by Karpinski and Clarke (1975) explored the formation of benzene and cyclohexane from hydrocarbons over iridium and iridium-gold catalysts. Their work provides insights into the mechanisms of hydrocarbon transformation, indicating the versatility of diamines in catalytic processes (Karpinski & Clarke, 1975).

Environmental Degradation of Pollutants

Diamines also find applications in the environmental degradation of pollutants. Huntscha et al. (2014) investigated the aerobic biological degradation of benzotriazoles, common environmental micropollutants, in activated sludge. They identified major transformation products and elucidated degradation pathways, demonstrating the potential of diamines in environmental remediation (Huntscha et al., 2014).

Safety And Hazards

The safety and hazards of “N’-benzyl-N’-methylpentane-1,5-diamine” are not explicitly mentioned in the search results. However, a related compound, 1,5-Diamino-2-methylpentane, is known to be hazardous. It can cause burns, is corrosive to skin, harmful when swallowed, and can cause pulmonary edema and acute pneumonitis when inhaled in high concentrations3.


Future Directions

The future directions of “N’-benzyl-N’-methylpentane-1,5-diamine” are not explicitly mentioned in the search results. However, it is known to exhibit biological activities similar to those of capsaicin1, suggesting potential applications in related fields.


properties

IUPAC Name

N'-benzyl-N'-methylpentane-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-15(11-7-3-6-10-14)12-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIDOZCBSCCLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCN)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-benzyl-N'-methylpentane-1,5-diamine

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